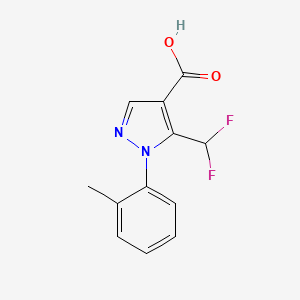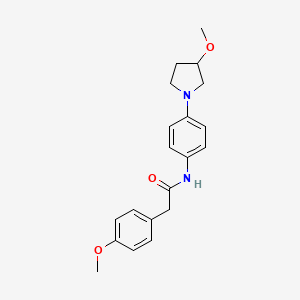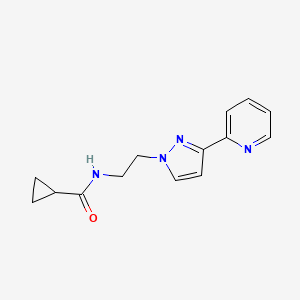
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, involves various strategies that utilize pyridine and pyrazole as core building blocks. For instance, studies have demonstrated the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, indicating the versatility of pyrazole-based compounds in chemical synthesis (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques have provided detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of such compounds, contributing to a better understanding of their chemical behavior and reactivity.
Chemical Reactions and Properties
Pyrazole derivatives engage in a wide range of chemical reactions, including cycloadditions, substitutions, and transformations, which are essential for the synthesis of complex organic molecules. For example, the [3+2] cycloaddition reactions have been extensively studied for the synthesis of pyrazolo[1,5-a]pyridines, showcasing the reactivity of these compounds toward constructing heterocyclic structures (Yang et al., 2019).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, often involve reactions with various binucleophiles and amino alcohols leading to good yields. The structural determination is typically achieved through spectroscopic methods such as NMR, IR, and elemental analyses. Such studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and other fields (Yıldırım, Kandemirli, & Akçamur, 2005).
Biological Activities
Pyrazole derivatives have been explored for various biological activities. For instance, studies on novel pyrazolopyrimidines derivatives have shown potential as anticancer and anti-inflammatory agents. The investigation into these compounds' structure-activity relationship (SAR) reveals insights into optimizing their pharmacological profiles (Rahmouni et al., 2016).
Another area of interest is the exploration of pyrazole derivatives as inhibitors of bacterial and fungal enzymes. This includes the synthesis of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the compound's potential in treating tuberculosis (Jeankumar et al., 2013).
Advanced Materials
- Pyrazole derivatives also show promise in the development of advanced materials. For example, the luminescence properties of certain pyrazole-based compounds have been investigated for potential applications in optical materials and sensors. These studies highlight the ability of pyrazole derivatives to sensitize the emission of lanthanides, which could be beneficial in designing new luminescent materials (Tang, Tang, & Tang, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-5-11)16-8-10-18-9-6-13(17-18)12-3-1-2-7-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFRFRNKAQNMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

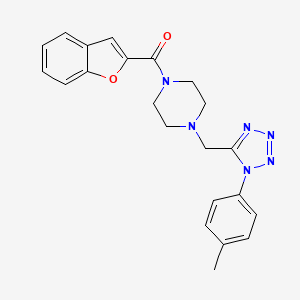
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
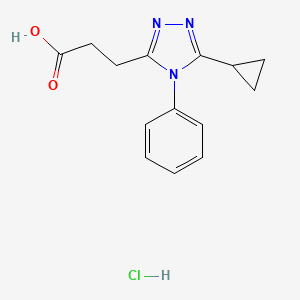
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
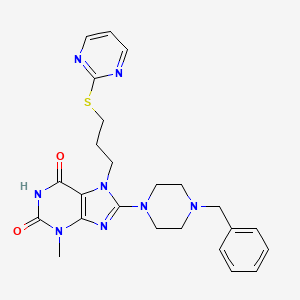
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
